Geranyl formate

説明

Contextualization within Monoterpene Ester Chemistry

Geranyl formate (B1220265) is classified as a monoterpene ester. acs.orgmedchemexpress.com Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units. Esters in this category are formed from a monoterpene alcohol and a carboxylic acid. In the case of geranyl formate, it is the ester of geraniol (B1671447) (a monoterpene alcohol) and formic acid. foreverest.netlaxmideewanfragrances.com

The structure of this compound, with its ester functional group and a ten-carbon monoterpene backbone, gives it characteristic properties. solubilityofthings.com Like many other monoterpene esters, such as geranyl acetate (B1210297), it is a volatile compound that contributes to the natural aroma of many plants. jst.go.jpwikipedia.org The chemistry of these esters is significant in the study of essential oils, where they are key aromatic constituents. odowell.comchemicalbook.com The double bonds present in its structure allow for various chemical reactions, making it a useful intermediate in organic synthesis. solubilityofthings.com

Significance in Natural Products Research and Synthetic Chemistry

This compound is found naturally in a variety of essential oils. odowell.comchemicalbook.com It has been identified in the essential oils of plants like geranium (Pelargonium graveolens), where it can be present at levels of 1-8%. researchgate.net It is also a minor component in the essential oils of various Cymbopogon species, such as lemongrass. museu-goeldi.brpan.olsztyn.pl Its natural occurrence drives research into the isolation, identification, and characterization of constituents from plant sources. foreverest.net

In synthetic chemistry, this compound is a valuable compound. It can be synthesized through the direct esterification of geraniol with formic acid. chemicalbook.comforeverest.net This process is a common method for its industrial production. foreverest.net Furthermore, this compound and related esters are targets for biocatalytic synthesis, which utilizes enzymes like lipases to perform esterification or transesterification reactions under milder, more sustainable conditions. acs.orgopenpolar.nonih.gov These green chemistry approaches are an active area of research. openpolar.noias.ac.in The compound also serves as an important intermediate or building block in the synthesis of more complex molecules for the pharmaceutical and dyestuff industries. chemimpex.comsolubilityofthings.comforeverest.net

Overview of Current and Emerging Research Domains for this compound

Current research involving this compound spans several domains. Its primary application remains in the fragrance and flavor industries, where it is used to impart fresh, floral, and fruity notes to perfumes, cosmetics, and food products. chemimpex.comconsolidated-chemical.comodowell.com

Emerging research is exploring the broader biological activities and applications of this compound and the essential oils that contain it. For instance, research into natural repellents has investigated the components of geranium oil, including this compound, for their activity against ticks. researchgate.netusda.gov There is also growing interest in the integrated bioproduction of geranyl esters, where microbial biosynthesis of the precursor geraniol is coupled with enzymatic esterification to create a sustainable production pipeline for these valuable compounds. acs.orgnih.gov This approach combines metabolic engineering and biocatalysis, representing a frontier in the production of natural-identical flavor and fragrance compounds. nih.govtandfonline.com

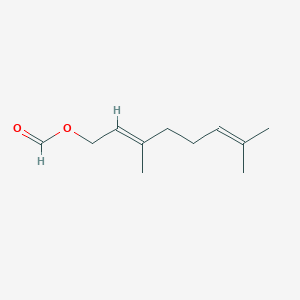

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMZVFJYMPNUCT-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC=O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047614 | |

| Record name | Geranyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colorless to pale yellow liquid/fresh, leafy, rose-like odour | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol) | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.906-0.920 | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-86-2 | |

| Record name | Geranyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72O586X6ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Bioproduction of Geranyl Formate

Chemical Esterification Routes for Geranyl Formate (B1220265)

The most common method for commercially producing geranyl formate is through the direct esterification of geraniol (B1671447) with formic acid. foreverest.netchemicalbook.com This process involves the reaction of the alcohol (geraniol) with the carboxylic acid (formic acid) to form the ester and water.

Achieving high yields and selectivity in this compound synthesis requires careful control over reaction conditions. Key parameters that are optimized include temperature, the molar ratio of reactants, and reaction time. For instance, in the synthesis of the related geranyl acetate (B1210297) using an ion exchange resin catalyst, optimal conditions were found to be a temperature of 40°C and a geraniol to acetic anhydride (B1165640) molar ratio of 1:4, which resulted in a 98.28% conversion of geraniol with 96.48% selectivity to the ester. researchgate.net Complete conversion was achieved in 70 minutes under these conditions. researchgate.net Similarly, in a patented method for producing natural geranyl acetate using a solid superacid catalyst, the purity of the final product is heavily dependent on controlled reaction conditions and subsequent purification steps like vacuum distillation. google.com These principles of optimizing temperature, reactant ratios, and reaction duration are directly applicable to the synthesis of this compound to enhance yield and minimize the formation of by-products.

Catalysts are crucial in chemical esterification to increase the reaction rate. A widely used method employs anhydrous calcium chloride as a catalyst for the reaction between geraniol and formic acid. foreverest.net More advanced catalytic systems involve solid super-strong acids. One such catalyst, SO₄²⁻/TiO₂-SiO₂, has been used for the synthesis of geranyl acetate from natural geraniol and acetic anhydride. google.com This solid superacid is noted for facilitating a rapid reaction with high yield and minimal by-products, and it can be easily separated from the liquid reaction mixture, simplifying post-treatment. google.com

Research into the synthesis of various geranyl esters has explored a range of metal triflates as catalysts. While testing the esterification of geraniol with a carboxylic acid, several catalysts were compared, with Gadolinium(III) triflate (Gd(OTf)₃) showing the best performance. rsc.org

| Entry | Catalyst (10 mol%) | Yield (%) |

|---|---|---|

| 1 | Sc(OTf)₃ | 35 |

| 2 | La(OTf)₃ | 41 |

| 3 | Gd(OTf)₃ | 90 |

| 4 | Yb(OTf)₃ | 45 |

| 5 | In(OTf)₃ | 28 |

| 6 | Cu(OTf)₂ | 82 |

Table 1: Comparison of different metal triflate catalysts on the yield of a geranyl ester. The reaction was performed with geraniol and a carboxylic acid in the presence of triphenylphosphine, I₂, and 2-methyl imidazole. Data sourced from García Santos, et al. (2014). rsc.org

Enzymatic Synthesis of this compound

Enzymatic synthesis, or bioproduction, is an increasingly popular alternative to chemical methods due to its high specificity, mild reaction conditions, and environmentally friendly nature. researchgate.net Lipases (triacylglycerol acylhydrolases E.C. 3.1.1.3) are the most effective enzymes for producing geranyl esters, and products from these methods can be labeled as "natural". researchgate.netjst.go.jp

Lipases are widely used to catalyze both esterification (reaction of an alcohol with a free carboxylic acid) and transesterification (reaction of an alcohol with an existing ester, known as an acyl donor) to produce flavor and fragrance esters. researchgate.netmdpi.com While specific research on lipase-catalyzed synthesis of this compound is limited, the principles are well-established from studies on other formate and geranyl esters.

Lipases have been successfully used to produce formate esters like octyl formate and phenethyl formate via transesterification. mdpi.com The general mechanism involves the lipase (B570770) first reacting with the acyl donor (e.g., another formate ester) to form an acyl-enzyme complex. Subsequently, the alcohol (geraniol) reacts with this complex to generate the desired this compound and release the enzyme. mdpi.com

Extensive research has been conducted on the lipase-mediated synthesis of geranyl acetate, a closely related compound. These studies utilize various lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and Rhizomucor miehei, to catalyze the reaction between geraniol and an acyl donor like vinyl acetate, ethyl acetate, or acetic anhydride. jst.go.jpsrce.hrresearchgate.netresearchgate.net These established protocols provide a strong foundation for developing similar processes for this compound.

The efficiency of lipase-catalyzed reactions is influenced by several critical parameters. These factors, optimized in studies for esters like geranyl butyrate (B1204436) and geranyl acetate, are directly relevant for the synthesis of this compound. researchgate.netnih.govsrce.hr

Temperature: Each enzyme has an optimal temperature for activity. For the synthesis of geranyl propionate, the optimal temperature was found to be 55°C. tandfonline.com For geranyl acetate synthesis using Pseudomonas fluorescens lipase, the optimal temperature was 30°C. jst.go.jp

Molar Ratio of Reactants: The ratio of the alcohol (geraniol) to the acyl donor can significantly impact conversion rates. A high concentration of the acyl donor can enhance ester production, though very high concentrations of some acyl donors (like free acids) can inhibit or deactivate the enzyme. researchgate.netnih.gov In the synthesis of geranyl butyrate, an optimal molar ratio of acid to alcohol was 1:5. acs.org

Enzyme Loading: The amount of enzyme used affects the reaction rate. Higher concentrations generally lead to faster conversion, up to a certain point where the effect plateaus. srce.hrnih.gov

Solvent: The choice of organic solvent can influence enzyme activity. Solvents with a log P value (a measure of hydrophobicity) between 2.0 and 4.0 often result in high enzyme activity. jst.go.jptandfonline.com For geranyl acetate synthesis, n-hexane (logP=3.5) was shown to be a highly effective solvent. jst.go.jp Solvent-free systems are also utilized to create a greener process. researchgate.net

Water Content: While a minimal amount of water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield. jst.go.jp

| Ester | Lipase Source | Optimal Molar Ratio (Acid:Alcohol or Alcohol:Acyl Donor) | Optimal Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Geranyl Butyrate | Eversa Transform 2.0 (Thermomyces lanuginosus) | 1:5 (Butyric Acid:Geraniol) | 50 | 6 | 93 | nih.govacs.org |

| Geranyl Acetate | Pseudomonas fluorescens | - (Solvent-free, vinyl acetate as acyl donor) | 30 | 3 | 99 | jst.go.jp |

| Geranyl Acetate | Novozym 435 (Candida antarctica) | 1:7 (Geraniol:Ethyl Acetate) | 60 | 2 | 83 | researchgate.net |

| Geranyl Propionate | Candida rugosa | 1:5 (Propionic Acid:Geraniol) | 55 | 6 | 51.3 | tandfonline.com |

Table 2: Optimized reaction conditions for the enzymatic synthesis of various geranyl esters. These parameters illustrate the typical ranges and conditions that would be considered for optimizing this compound production.

A significant advantage of using enzymes, particularly immobilized enzymes, is their potential for reuse over multiple reaction cycles, which is crucial for economic viability on an industrial scale. jst.go.jp Immobilization, where the enzyme is fixed onto a solid support, prevents the enzyme from being washed away with the product stream and often enhances its stability. researchgate.net

Studies on geranyl acetate synthesis have demonstrated excellent enzyme reusability. For example, immobilized Pseudomonas fluorescens lipase retained high activity for nine consecutive batch cycles in the synthesis of geranyl acetate. jst.go.jp Similarly, immobilized Rhizomucor miehei lipase was used for four cycles with no decrease in the yield of geranyl acetate. srce.hr In another study, Novozym 435 maintained over 90% of its activity after nine cycles in the production of a wax ester, demonstrating the high stability conferred by immobilization. bioline.org.br This high operational stability is a key benefit that would be expected in the lipase-catalyzed production of this compound.

Biotechnological and Microbial Biosynthesis of this compound Precursors

The biotechnological production of this compound, a valuable monoterpene ester, relies on the efficient synthesis of its precursor, geraniol. This is primarily achieved through the metabolic engineering of microorganisms, creating cell factories capable of converting simple carbon sources into this target monoterpene alcohol.

Genetic and Metabolic Pathway Engineering for Monoterpene Alcohol Production

The microbial synthesis of monoterpene alcohols like geraniol involves the sophisticated redirection of cellular metabolism towards the production of isoprenoid precursors. mdpi.com Two primary metabolic pathways are responsible for synthesizing the universal isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, common in most prokaryotes. mdpi.commdpi.comnih.gov

Engineering Microbial Hosts:

Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microbes for geraniol production due to their well-characterized genetics and metabolic pathways. tandfonline.com Recombinant strains of E. coli have achieved geraniol titers of up to 13.2 g/L, while engineered S. cerevisiae has reached 5.5 g/L. tandfonline.comresearchgate.net

Key Metabolic Engineering Strategies:

Heterologous Pathway Expression: A fundamental strategy involves introducing heterologous genes to construct or enhance the MVA or MEP pathways in the host organism. For instance, introducing the seven enzyme-encoding genes of the MVA pathway into E. coli can significantly boost the production of IPP and DMAPP. mdpi.com

Enhancing Precursor Supply: The availability of geranyl pyrophosphate (GPP), the direct precursor to geraniol, is a critical bottleneck. nih.gov GPP is formed by the condensation of IPP and DMAPP, a reaction catalyzed by GPP synthase (GPPS). nih.gov However, the native farnesyl pyrophosphate (FPP) synthase (encoded by the ERG20 gene in yeast) can further convert GPP to FPP, diverting the flux away from monoterpene production. nih.gov To counter this, researchers have developed mutant versions of Erg20 that exhibit higher GPP accumulation. nih.gov

Enzyme Engineering and Selection: The choice and engineering of the geraniol synthase (GES) enzyme are crucial for high-yield production. sci-hub.st For example, truncated versions of GES from plants like Catharanthus roseus have been shown to be more effective in microbial hosts. researchgate.net Furthermore, site-directed mutagenesis of enzymes like bornyl diphosphate (B83284) synthase has yielded variants with superior production of acyclic monoterpene alcohols. nih.govacs.org

Pathway Optimization and Balancing: Achieving high titers requires balancing the expression of various pathway genes. For example, overexpressing key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1), can significantly increase geraniol production. researchgate.net Additionally, engineering cofactor regeneration and reducing the accumulation of inhibitory byproducts like acetate are important strategies. acs.org

Subcellular Compartmentalization: Localizing the biosynthetic pathway enzymes within specific cellular compartments, such as peroxisomes in yeast, can increase local enzyme concentrations, improve substrate channeling, and reduce metabolic crosstalk, leading to enhanced geraniol production. nih.govfrontiersin.org A 13% increase in geraniol production was observed when the GPPS and GES were localized to peroxisomes in yeast strains with a high number of these organelles. frontiersin.org

Table 1: Key Genes and Enzymes in Engineered Geraniol Biosynthesis

| Gene/Enzyme | Function | Organism of Origin (Example) | Engineering Strategy |

|---|---|---|---|

| MVA Pathway Genes | Biosynthesis of IPP and DMAPP | Saccharomyces cerevisiae, Enterococcus faecalis | Overexpression, heterologous expression in E. coli |

| tHMG1 | HMG-CoA reductase (truncated) | Saccharomyces cerevisiae | Overexpression to increase MVA pathway flux |

| IDI1 | Isopentenyl diphosphate isomerase | Saccharomyces cerevisiae | Overexpression to balance IPP and DMAPP pools |

| Erg20 | Farnesyl pyrophosphate synthase | Saccharomyces cerevisiae | Mutation to favor GPP accumulation over FPP |

| GES | Geraniol synthase | Ocimum basilicum, Catharanthus roseus | Co-expression with pathway enzymes, truncation |

| AAT | Alcohol acyltransferase | Rosa hybrida | Co-expression for in vivo esterification |

Integrated Bioprocesses for Natural Geranyl Ester Production

One successful approach involves a two-phase fermentation system. nih.govresearchgate.net In this setup, an organic solvent is added to the aqueous fermentation broth. As geraniol is produced by the engineered microbes, it is toxic to the cells. nih.gov The subsequent in vivo esterification to a less water-soluble ester, such as geranyl acetate, facilitates its partitioning into the organic phase. nih.govresearchgate.net This in situ removal of the product from the vicinity of the cells alleviates toxicity, allowing for higher production titers. nih.govresearchgate.net Using this strategy, a strain of E. coli producing geranyl acetate reached a titer of 4.8 g/L (based on the aqueous volume), which is a significant achievement in monoterpene production. nih.govresearchgate.net

Another integrated approach involves coupling the fermentation with a pervaporation membrane module. nih.gov This allows for the continuous removal of volatile aroma compounds from the bioreactor, which can decrease product inhibition and increase the growth rate of the microorganisms, ultimately leading to a higher total yield. nih.gov

Enzymatic Conversion Coupled with Microbial Fermentation for Geranyl Esters

A powerful strategy for producing geranyl esters involves coupling the microbial fermentation that produces geraniol with a subsequent enzymatic esterification step. researchgate.netnih.govacs.org This approach leverages the efficiency of whole-cell biocatalysis for geraniol synthesis and the specificity of isolated enzymes for the esterification reaction.

The process typically involves two main stages:

Microbial Biosynthesis of Geraniol: Metabolically engineered E. coli or S. cerevisiae are cultivated in a fermenter to produce geraniol from a renewable carbon source like glycerol (B35011) or glucose. researchgate.netnih.govacs.org

Enzymatic Esterification: The geraniol-containing fermentation broth is then used for an enzymatic reaction. Lipases are commonly employed for this step due to their ability to catalyze esterification reactions with high efficiency and selectivity under mild conditions. researchgate.netnih.govsrce.hr The reaction is often carried out in a biphasic system, where an organic solvent containing the acyl donor (e.g., a carboxylic acid) is mixed with the fermentation medium. researchgate.netnih.gov

Immobilized lipases are frequently used to facilitate enzyme recovery and reuse. researchgate.netnih.govsrce.hr For instance, an integrated process using metabolically engineered E. coli for geraniol production followed by enzymatic conversion using an immobilized lipase achieved over 90% conversion of geraniol to geranyl esters. researchgate.netnih.govacs.org This integrated system successfully produced 0.59 g/L of geranyl butyrate and 1.04 g/L of geranyl hexanoate. researchgate.netnih.govacs.org This method bypasses the need to feed exogenous geraniol, creating a more sustainable and cost-effective process for producing natural geranyl esters. researchgate.netnih.govacs.org

Advanced Analytical Techniques for Geranyl Formate Characterization and Quantification

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental to the analysis of complex mixtures like essential oils, enabling the separation of individual components such as geranyl formate (B1220265).

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like geranyl formate. nih.govmdpi.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum to a reference library, such as the NIST library. derpharmachemica.com The fragmentation pattern of this compound in electron ionization (EI) mass spectrometry is characteristic. The molecular ion peak is often of low abundance. A prominent fragment ion is observed at m/z 69, which corresponds to the C₅H₉⁺ ion, often representing the base peak. Another significant fragmentation pathway involves a McLafferty rearrangement, leading to the loss of formic acid (H₂CO₂) and the formation of a C₁₀H₁₆⁺ ion at m/z 136. mdpi.com

GC-MS is instrumental in determining the relative percentage of this compound in essential oils. For instance, studies on Pelargonium graveolens (geranium) essential oil have identified this compound as a significant constituent, with its concentration varying depending on the extraction method and geographical origin. mdpi.comderpharmachemica.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) offers even greater separation power and sensitivity, which is particularly useful for analyzing complex essential oil compositions where co-elution can be a problem in conventional GC-MS. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Formula | C₁₁H₁₈O₂ | nist.gov |

| Molecular Weight | 182.2594 g/mol | nist.gov |

| CAS Registry Number | 105-86-2 | nist.gov |

| Kovats Retention Index (non-polar column) | 1278 - 1322 | nist.gov |

| Key Mass Spectral Fragments (m/z) | 69, 93, 136 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for purity assessment and quantitative determination. While GC is often preferred for volatile compounds, HPLC can be advantageous for less volatile or thermally labile compounds and can be used for preparative scale separations. scribd.com

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. For a compound like this compound, which lacks a strong chromophore, detection can be a challenge. Therefore, UV detection at a low wavelength (around 220 nm) or the use of a more universal detector like a refractive index (RI) detector may be employed. perfumerflavorist.comoup.com

The development of a validated HPLC method is crucial for accurate quantification. ajol.info This involves optimizing the mobile phase composition, flow rate, and column type to achieve good separation and peak shape. science.gov Linearity, precision, and accuracy of the method must be established over a specific concentration range. ajol.info On-line coupling of HPLC with high-resolution gas chromatography (HPLC-HRGC) can provide a powerful two-dimensional separation, where HPLC is used for initial fractionation of the sample before the fractions are transferred to the GC for detailed analysis. perfumerflavorist.comoup.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, including this compound. msu.edubyjus.com It is based on the interaction of the magnetic properties of atomic nuclei with an external magnetic field. libretexts.org ¹H NMR and ¹³C NMR are the most common types of NMR experiments.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons. Spin-spin coupling between adjacent protons results in the splitting of signals, which reveals the neighboring protons. libretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals. core.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. solubilityofthings.comcureffi.org It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). libretexts.org The IR spectrum of this compound will show characteristic absorption bands for the ester functional group. A strong C=O stretching vibration is expected in the region of 1700-1750 cm⁻¹, and C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region. scribd.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. libretexts.orgimgroupofresearchers.com It is particularly useful for compounds containing chromophores, such as conjugated double bonds or aromatic rings. imgroupofresearchers.com this compound, with its isolated double bonds and ester group, does not have a strong chromophore and would be expected to show weak absorption in the UV region, typically below 220 nm. cureffi.orgimgroupofresearchers.com While not the primary technique for structural elucidation of this compound, it can be used for quantitative analysis if a suitable wavelength for absorption can be identified. imgroupofresearchers.com

Table 2: Spectroscopic Data for this compound Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Transition |

| Infrared (IR) Spectroscopy | Ester (C=O) | Strong stretching vibration at ~1725 cm⁻¹ |

| Infrared (IR) Spectroscopy | Ester (C-O) | Stretching vibrations in the 1000-1300 cm⁻¹ region |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Ester (n → π) | Weak absorption band |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Alkene (π → π) | Absorption typically below 200 nm |

This table provides a summary of expected spectroscopic features.

Derivatization Strategies for Enhanced Analytical Performance of this compound

Chemical derivatization involves modifying the structure of an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. tesisenred.net For this compound, derivatization is not typically required for GC-MS analysis due to its inherent volatility. However, in certain contexts, derivatization strategies could be employed to enhance sensitivity or to confirm the identity of the compound.

One common derivatization approach is the hydrolysis of the ester to its corresponding alcohol (geraniol) and carboxylic acid (formic acid). Geraniol (B1671447) can then be derivatized to improve its chromatographic behavior or detection. For instance, silylation to form a trimethylsilyl (B98337) (TMS) ether increases volatility and thermal stability. tesisenred.net

In the context of production, a "bioderivatization" strategy has been explored where geraniol is converted to the less toxic geranyl acetate (B1210297) in engineered E. coli to improve yields. rsc.orgresearchgate.net While this applies to the production of the related compound geraniol, the principle of converting a molecule to a derivative to alter its properties is relevant. For analytical purposes, if one were to analyze for geraniol content in a sample containing this compound, a hydrolysis step would be necessary. This hydrolysis could be followed by a derivatization of the resulting geraniol to enhance its detection in HPLC, for example, by attaching a fluorescent tag. nih.gov

While direct analysis of this compound is generally straightforward, these derivatization strategies highlight the flexibility of analytical chemistry in tackling specific challenges related to quantification and identification in complex matrices.

Alkylation for Volatility and Chromatographic Resolution

The choice of stationary phase in the gas chromatograph is also a critical parameter that influences resolution. cdnsciencepub.com For the analysis of terpenes and their esters, various stationary phases have been investigated to optimize the separation of isomers and other closely related compounds. cdnsciencepub.com The use of polyester (B1180765) liquid phases, for example, has shown considerable improvement in the separation of terpene isomers compared to older methods. cdnsciencepub.com

Table 1: Influence of Derivatization on GC Analysis

| Parameter | Effect of Alkylation | Rationale |

|---|---|---|

| Volatility | Increased | Reduces the boiling point of polar analytes. researchgate.net |

| Chromatographic Resolution | Improved | Reduces peak tailing and enhances separation from other components. cdnsciencepub.comresearchgate.net |

| Thermal Stability | Enhanced | Prevents degradation of thermally labile compounds in the injector and column. registech.com |

Acylation for Improved Detector Response

Acylation is another derivatization technique employed in gas chromatography to enhance the detectability of analytes. researchgate.net This method involves the introduction of an acyl group into a molecule, which can improve the response of certain detectors, such as the electron capture detector (ECD) if a halogenated acyl group is used. While this compound itself is an ester and not a primary target for acylation, this technique is relevant when analyzing it within complex biological or environmental samples where other compounds might be acylated to improve their detection, thereby reducing potential interferences.

In the context of analyzing complex volatile profiles, such as those found in hops, derivatization methods like acylation are considered. acs.orgnih.gov However, for a broad analysis of multiple chemical classes, a single derivatization method may not be sufficient. acs.orgnih.gov It is also noted that esters can be highly prone to in-source fragmentation in mass spectrometry, and while derivatization can sometimes stabilize molecules, it is not always a feasible solution for esters. acs.orgnih.gov

Silylation Techniques for this compound Analysis

Silylation is the most prevalent derivatization method for gas chromatography, involving the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com This process renders compounds more volatile, less polar, and more thermally stable. registech.com While this compound does not have an active hydrogen and thus cannot be directly silylated, this technique is crucial for the analysis of complex mixtures where this compound is present alongside compounds that do, such as alcohols, phenols, and carboxylic acids. tesisenred.net The derivatization of these other compounds prevents peak tailing and improves their chromatographic behavior, which in turn can significantly enhance the resolution and accurate quantification of this compound. registech.comtcichemicals.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). registech.comthermofisher.comcolostate.edu For instance, BSTFA with 1% TMCS is effective for derivatizing hindered functional groups. colostate.edu The resulting TMS derivatives are more volatile and thermally stable, leading to improved chromatographic separation. registech.com The choice of silylating reagent depends on the specific functional groups present in the sample matrix. tcichemicals.com For example, in the analysis of pheromones, both the effluvia and gland extracts containing various components were treated with a silylation reagent before GC-MS analysis to enable the quantification of all components. researchgate.net

Table 2: Common Silylating Reagents and Their Applications

| Reagent | Abbreviation | Primary Target Analytes | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines colostate.edu | Strong silylating agent with volatile byproducts. registech.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amino acids, phenolic acids, flavonoids, fatty acids acs.org | Produces stable derivatives, often used in GC-MS. acs.org |

| N-Trimethylsilylimidazole | TMSI | Alcohols, phenols tcichemicals.com | Particularly effective for hydroxyl groups. |

Advanced Hyphenated and Online Analytical Platforms in this compound Research

The analysis of this compound, especially within complex mixtures like essential oils, benefits greatly from advanced hyphenated analytical techniques. ajrconline.org These methods couple a separation technique with a detection technique, providing enhanced resolution, sensitivity, and identification capabilities. ajrconline.org

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool for analyzing complex volatile samples. chromatographyonline.comchromatographyonline.com It utilizes two columns with different stationary phases to achieve a much higher separation power than single-column GC. researchgate.netgoogle.com This is particularly advantageous for resolving co-eluting compounds in intricate matrices, which is a common challenge in the analysis of essential oils containing this compound. nih.govlcms.cz GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) has been extensively used for the detailed analysis of essential oils. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are also valuable for the analysis of terpenes and their derivatives. thermofisher.comnih.gov While GC is more common for volatile compounds like this compound, LC-MS can be employed, especially for less volatile or thermally labile related compounds. thermofisher.comresearchgate.net For instance, a sensitive LC-MS/MS method was developed for the quantification of isoprenoid pyrophosphates, which are precursors in the biosynthesis of terpenes. nih.gov The optimization of LC parameters, such as column selection and mobile phase composition, is crucial for achieving the necessary chromatographic resolution of isomers. thermofisher.com

The coupling of separation techniques with spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy (e.g., GC-IR, LC-NMR) provides rich structural information for unambiguous compound identification. ajrconline.orgrjpn.org

Table 3: Hyphenated Techniques in Terpenoid Analysis

| Technique | Principle | Application in this compound Research |

|---|---|---|

| GCxGC-MS | Two-dimensional gas chromatographic separation coupled with mass spectrometry. chromatographyonline.comgoogle.com | High-resolution separation of isomers and complex mixtures in essential oils. nih.govlcms.czresearchgate.net |

| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. nih.govijpsjournal.com | Quantification of related non-volatile precursors and metabolites. nih.govresearchgate.net |

| GC-IR | Gas chromatographic separation coupled with infrared spectroscopy. rjpn.org | Functional group identification of separated components. rjpn.org |

| LC-NMR | Liquid chromatographic separation coupled with nuclear magnetic resonance spectroscopy. ajrconline.org | Detailed structural elucidation of analytes. ajrconline.org |

Investigation of Biological Activities and Molecular Interactions of Geranyl Formate

Antimicrobial Properties of Geranyl Formate (B1220265)

The antimicrobial potential of geranyl formate is often considered in the context of the essential oils in which it is a constituent, alongside its parent alcohol, geraniol (B1671447), and other related esters like geranyl acetate (B1210297). While numerous studies suggest that geraniol derivatives possess antibacterial properties, specific data for purified this compound remains limited. The lipophilic nature of terpenoid esters is thought to facilitate their interaction with the lipid membranes of microorganisms, a key factor in their antimicrobial action scitepress.org.

Direct quantitative data, such as Minimum Inhibitory Concentration (MIC) values for pure this compound against specific bacterial strains, are not extensively documented in the reviewed scientific literature. However, the antibacterial effects of essential oils containing this compound have been noted. For instance, the essential oil of Pelargonium graveolens, which can contain up to 6.2% this compound, has been shown to be active against at least one bacterium scitepress.org.

For comparison, its parent compound, geraniol, has demonstrated significant antibacterial activity. Studies have reported MIC values for geraniol against various bacteria, including Staphylococcus aureus and Escherichia coli researchgate.net. Another related ester, geranyl isobutyrate, has been shown to have strong antibacterial effects against E. coli scitepress.org. While these findings for related compounds are promising, further research is required to isolate and quantify the specific antibacterial efficacy of this compound.

Similar to its antibacterial properties, the antifungal activity of pure this compound is not well-documented with specific MIC values. The antifungal properties are often attributed to the essential oils in which it is present. Geraniol, the precursor to this compound, has well-established antifungal activity against a range of fungi, including strains of Candida albicans oup.commdpi.com. For example, the MIC of geraniol for 90% of tested C. albicans strains was found to be 16 μg/ml oup.com.

Furthermore, other esters of geraniol have been investigated for their antifungal effects. Geranyl cinnamate ester, for instance, showed antifungal activity against Candida albicans at a minimum concentration of 0.16 μL/mL and against Aspergillus niger at concentrations greater than 2.5 μL/mL nih.gov. These studies on related compounds suggest a potential for antifungal action in this compound, though direct experimental evidence is needed.

The precise mechanism of antimicrobial action for this compound has not been specifically elucidated. However, insights can be drawn from studies on its parent compound, geraniol, and other related esters. The antimicrobial mechanism of essential oils and their components is often multifaceted and typically involves disruption of the microbial cell membrane scitepress.org.

Studies on geraniol suggest that its antifungal action against C. albicans does not involve inhibition of cell wall synthesis or binding to ergosterol, but rather the inhibition of pseudohyphae and chlamydoconidia formation oup.com. Conversely, research on a related ester, geranyl acetate, using molecular docking and simulation, has indicated that its antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus may involve the disruption of cell wall formation nih.gov. For other formate esters, such as ethyl formate, the antifungal mechanism is thought to involve cell membrane disruption, protein denaturation, and enzyme inhibition mdpi.com. Given the lipophilic nature of this compound, it is plausible that its primary mechanism of action involves compromising the integrity of the bacterial or fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. However, this remains a hypothesis pending direct experimental verification.

Anti-inflammatory and Antioxidant Potential of this compound

Research has pointed towards the potential of this compound to exert anti-inflammatory and antioxidant effects. A key study investigated the hepatoprotective effects of this compound in a rat model of acute liver injury induced by carbon tetrachloride, a model where damage is mediated by oxidative stress and inflammation researchgate.netresearchgate.net. The results of this study indicated that this compound exhibited partial hepatoprotective effects at low doses researchgate.net. This suggests an ability to mitigate the cellular damage caused by reactive oxygen species and inflammatory processes in the liver.

Additionally, the essential oil of Pelargonium graveolens, which contains this compound, has been found to possess high antioxidant activity scitepress.org. The antioxidant properties of related compounds like geranyl acetate are also recognized, attributed to their capacity to reduce the stability of free radicals through electron or hydrogen donation researchgate.net. These findings collectively support the anti-inflammatory and antioxidant potential of this compound.

| Compound | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| This compound | Carbon tetrachloride-induced acute hepatic injury in rats | Partial hepatoprotective effects at low doses | researchgate.netresearchgate.net |

Studies on Insecticidal and Larvicidal Efficacy of this compound

This compound has demonstrated notable efficacy as a larvicidal agent. A study evaluating the insecticidal and larvicidal activity of individual compounds from rose-scented geranium (Pelargonium spp.) essential oils tested this compound against the larvae of the yellow fever mosquito, Aedes aegypti. The results identified this compound as an effective larvicide, with a median lethal dose (LD50) value of 58.5 ppm oup.com. This indicates its potential for use in mosquito control applications.

| Compound | LD50 Value (ppm) | Reference |

|---|---|---|

| This compound | 58.5 | oup.com |

| Geraniol | 49.3 | oup.com |

| Citronellol (B86348) | 49.9 | oup.com |

| trans-Nerolidol | 13.4 | oup.com |

Structure-Activity Relationship (SAR) Investigations of this compound and Analogues

Specific structure-activity relationship (SAR) studies focusing on the biological activities of this compound are not extensively available. However, a comparative analysis with its parent alcohol, geraniol, and the related ester, geranyl acetate, can provide insights into how structural modifications influence biological effects.

The key structural difference between these three molecules is the functional group at the C1 position: a hydroxyl group (-OH) in geraniol, a formate ester (-OCHO) in this compound, and an acetate ester (-OCOCH₃) in geranyl acetate. Esterification of the hydroxyl group of geraniol to form this compound increases the molecule's lipophilicity. This increased lipophilicity could theoretically enhance its ability to penetrate the lipid-rich cell membranes of microbes and insects, potentially influencing its antimicrobial and larvicidal activities.

In the case of larvicidal activity against Aedes aegypti, geraniol (LD50 = 49.3 ppm) was found to be slightly more potent than this compound (LD50 = 58.5 ppm) oup.com. This suggests that for this specific activity, the presence of the free hydroxyl group might be more favorable than the formate ester. The larger acetate group in geranyl acetate may further alter properties such as steric hindrance and susceptibility to enzymatic hydrolysis, which could in turn affect its biological activity profile. For instance, in anticancer studies on Colo-205 cells, geraniol (IC50 = 20 µM) was more potent than geranyl acetate (IC50 = 30 µM) nih.gov. These comparisons underscore that even small changes to the ester group can modulate the biological efficacy of the geranyl backbone.

Correlation of Structural Motifs with Bioactivity Profiles

The bioactivity of this compound is intrinsically linked to its molecular structure, which can be dissected into two primary motifs: the geranyl backbone and the formate ester group. The interplay between these two components dictates the compound's physicochemical properties and its interactions with biological targets.

The geranyl backbone , a 10-carbon acyclic isoprenoid chain with two double bonds, is a common structural feature in many bioactive monoterpenes. This lipophilic carbon skeleton is crucial for the compound's ability to permeate cell membranes and interact with hydrophobic pockets of enzymes and receptors. The biological activities of the parent alcohol, geraniol, which shares this backbone, provide a foundational understanding. Geraniol itself has been shown to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Esterification of geraniol to form geranyl esters can significantly modulate its bioactivity. The nature of the ester group influences properties such as hydrophobicity, volatility, and susceptibility to hydrolysis by cellular esterases. In the case of This compound , the formate group is the smallest possible ester substituent. This seemingly minor structural modification has been observed to have a notable impact on the compound's biological profile.

For instance, studies on the olfactory effects of geranyl esters demonstrate a clear structure-activity relationship. The smaller formate ester group in this compound, compared to the acetate group in geranyl acetate, results in a lighter, more volatile molecule with enhanced diffusion. This leads to a distinctly different scent profile, with this compound described as having a fresh, dry rose and tea-like character, while geranyl acetate is sweeter and more fruity-rose like.

Beyond olfaction, the formate group can influence other biological activities. While direct comparative studies on a wide range of bioactivities for this compound are still emerging, research on other geranyl esters provides valuable insights. For example, studies on the anticancer activity of various geranyl esters have shown that the ester group can affect their potency. In a study comparing geraniol and geranyl acetate against colon cancer cells, geraniol exhibited a lower IC50 value (20 µM) compared to geranyl acetate (30 µM), suggesting that the addition of the acetyl group slightly decreased the cytotoxic activity in this specific model nih.govscitepress.org. Conversely, other studies on geranyl esters with longer-chain fatty acids, such as geranyl butyrate (B1204436) and geranyl caproate, have indicated that increasing the lipophilicity through esterification can, in some cases, enhance anticancer activity.

The antimicrobial activity of this compound is another area where the interplay of its structural motifs is evident. While geraniol itself possesses broad-spectrum antimicrobial properties, the esterification to this compound can alter its efficacy against specific microorganisms. The lipophilicity conferred by the geranyl backbone allows for interaction with microbial cell membranes, a common mechanism of action for terpenoids. The formate group can then influence the compound's transport across the membrane and its interaction with intracellular targets. Research has indicated that this compound possesses antibacterial properties scitepress.org.

Furthermore, this compound has been reported to have hepatoprotective activity, suggesting a potential role in protecting liver cells from damage nih.gov. The precise mechanism and the specific contribution of the formate group to this activity are areas for further investigation.

| Compound | Structural Motifs | Reported Biological Activities |

| Geraniol | Geranyl backbone with a hydroxyl group | Antimicrobial, Anticancer, Anti-inflammatory, Anticonvulsant |

| This compound | Geranyl backbone with a formate ester group | Antimicrobial, Hepatoprotective, Alarm pheromone |

| Geranyl Acetate | Geranyl backbone with an acetate ester group | Anticancer, Antimicrobial |

| Geranyl Butyrate | Geranyl backbone with a butyrate ester group | Anticancer |

| Geranyl Caproate | Geranyl backbone with a caproate ester group | Anticancer |

| Geranyl Isovalerate | Geranyl backbone with an isovalerate ester group | Anticancer |

Influence of Stereochemistry on Biological Functions

Stereochemistry plays a pivotal role in the biological activity of many natural compounds, as subtle differences in the three-dimensional arrangement of atoms can lead to vastly different interactions with chiral biological macromolecules such as enzymes and receptors. This compound can exist as two geometric isomers, the (E)-isomer, commonly known as this compound, and the (Z)-isomer, known as neryl formate.

A clear and well-documented example of the influence of stereochemistry on the biological function of the formate ester of this C10 alcohol is its role as a pheromone in house dust mites. Research has identified neryl formate ((Z)-isomer) as the airborne aggregation pheromone for the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus). In behavioral assays, both male and female mites were significantly attracted to synthetic neryl formate. In contrast, this specific pheromonal activity has not been attributed to this compound ((E)-isomer), highlighting the critical importance of the cis configuration of the double bond for recognition by the mite's olfactory receptors.

While the pheromonal activity provides a striking example, the influence of E/Z isomerism on other biological activities of the formate ester is an area that warrants further investigation. It is plausible that the different spatial arrangements of this compound and neryl formate could lead to differential activities in other biological contexts, such as antimicrobial, antifungal, or cytotoxic effects. The distinct shapes of the isomers could result in varying affinities for enzyme active sites or receptor binding pockets, potentially leading to differences in potency or even different biological outcomes.

The table below summarizes the known stereoisomers of the formate ester of the 3,7-dimethylocta-2,6-dien-1-ol backbone and their distinct biological functions.

| Stereoisomer | IUPAC Name | Configuration | Known Biological Function |

| This compound | [(2E)-3,7-dimethylocta-2,6-dienyl] formate | E (trans) | Antimicrobial, Hepatoprotective |

| Neryl formate | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate | Z (cis) | Aggregation pheromone for house dust mites |

Computational and in Silico Approaches in Geranyl Formate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Methodologies for such studies often involve geometry optimization of the molecule to find its most stable conformation. researchgate.netnih.gov For instance, the Dmol³ module within Materials Studio software has been utilized for DFT calculations on geranyl formate (B1220265) and related compounds. researchgate.net While specific energy values for geranyl formate's frontier molecular orbitals (HOMO and LUMO) are not always detailed in isolation, the approach allows for a comparative analysis of reactivity within a group of related molecules. researchgate.net The goal of these quantum mechanical methods is to correlate the electronic properties of the molecule with its observed chemical behavior and potential applications. researchgate.netornl.govacs.org

Molecular Modeling for Ligand-Receptor Interactions (e.g., Molecular Docking)

Molecular docking simulations have been a key tool in understanding how this compound interacts with specific protein receptors. jddtonline.infouns.ac.id This technique predicts the preferred orientation of this compound when it binds to a target protein, as well as the strength of the interaction, often expressed as binding affinity in kcal/mol. uns.ac.id

One area of focus has been on insect olfactory systems. A study on the apple borer, Agrilus mali, investigated the interaction between this compound and the odorant-binding protein AmalOBP8. researchgate.netmdpi.com The docking results revealed that, unlike other similar complexes stabilized by van der Waals forces, the AmalOBP8-geranyl formate complex is primarily stabilized by hydrogen bonds. researchgate.netmdpi.com

Another study explored the potential anxiolytic effects of lavender essential oil components by docking them against the α2δ subunit of Voltage-Gated Calcium Channels (VGCC), a target for the drug pregabalin. berkalahayati.orggrafiati.com this compound was found to have a favorable binding affinity, comparable to that of pregabalin, and was predicted to interact with the key amino acid residue Arg217 in the binding pocket. berkalahayati.org

| Target Protein | Organism/System | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Stabilizing Forces |

|---|---|---|---|---|

| AmalOBP8 | Agrilus mali (Apple Borer) | Not Specified | Not Specified | Hydrogen Bonds researchgate.netmdpi.com |

| α2δ subunit of VGCC | Anxiolytic Potential Study | -6.6 | Arg217 berkalahayati.org | Hydrogen Bonds, Hydrophobic Interactions berkalahayati.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

In the study of the AmalOBP8-geranyl formate complex, 100-nanosecond MD simulations were performed. researchgate.net The results showed significant conformational changes in the protein upon binding; specifically, the seventh α-helix of AmalOBP8 was observed to form a loop structure. researchgate.net This suggests that the protein can adapt its secondary structure to better accommodate this compound. researchgate.net The stability of the complex was assessed by analyzing the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) throughout the simulation, which indicated a stable binding. researchgate.net

Similarly, MD simulations of this compound docked with the α2δ subunit of VGCC were used to assess the stability of the interaction. berkalahayati.org The RMSD results showed that the ligand-protein interaction remained stable after an initial fluctuation period, reaching equilibrium at approximately 5 nanoseconds. berkalahayati.org These dynamic simulations confirm that the binding poses predicted by molecular docking are maintained over time, reinforcing the potential for a stable biological interaction. researchgate.netberkalahayati.org

Monte Carlo Simulations in Adsorption and Interaction Studies

Monte Carlo simulations are another computational method used to study the behavior of this compound, particularly in the context of its interaction with surfaces. mdpi.comscielo.br This statistical technique is well-suited for modeling complex processes like adsorption. diva-portal.orgnih.gov

A computational investigation into the corrosion-inhibiting properties of Geranium oil components utilized Monte Carlo simulations to model the adsorption of this compound onto an Iron (110) surface. researchgate.net The simulations, performed using the adsorption locator module in specialized software, aimed to find the most favorable adsorption configurations. researchgate.net The results indicated that the adsorption of this compound and other components is significantly favored in an aqueous environment compared to the gas phase. researchgate.net This finding is crucial for understanding how the compound might form a protective layer on a metal surface in a corrosive environment. researchgate.net The simulation calculates the adsorption energy, with lower energy values indicating stronger and more stable adsorption. researchgate.net

Chemometric and QSAR Modeling for Predictive Biological Activity

Chemometrics and Quantitative Structure-Activity Relationship (QSAR) modeling represent a data-driven approach to predict the biological activity of compounds based on their chemical structure. mdpi.comresearchgate.net These models establish a mathematical relationship between molecular descriptors (numerical representations of a molecule's properties) and a specific activity, such as toxicity or insecticidal effect. mdpi.com

While specific QSAR models developed exclusively for this compound are not extensively detailed in the literature, studies on related terpenoids provide a framework for its potential activity. A QSAR study on the toxicity of 27 different terpenoids against the bacterium Vibrio fischeri found that the functional group plays a significant role. researchgate.netx-mol.netresearchgate.net The general order of toxicity was observed as alcohols > aldehydes/ketones > esters > hydrocarbons. mdpi.com As an ester, this compound's toxicity would be predicted by such a model to be lower than that of its corresponding alcohol, geraniol (B1671447). mdpi.com The most predictive QSAR models for terpenoid toxicity were found to rely on geometric descriptors (like asphericity) and electronic descriptors (like the maximum partial charge on a carbon atom). researchgate.netx-mol.net

Another QSAR study focused on the insecticidal activity of monoterpenes against pests like Drosophila melanogaster. acs.org This research identified geranyl acetate (B1210297), a structurally similar ester, as a potential pesticide candidate based on the developed models. acs.org These findings suggest that QSAR models could be a valuable tool for predicting the various biological activities of this compound.

Natural Occurrence, Biosynthesis, and Ecological Significance of Geranyl Formate

Distribution and Concentration in Plant Essential Oils

Geranyl formate (B1220265) is a constituent of the essential oils of numerous plant species, with its concentration varying significantly depending on the plant.

Pelargonium graveolens (Rose-scented Geranium): The essential oil of Pelargonium graveolens is highly valued for its rose-like fragrance, to which geranyl formate contributes. Studies have reported its concentration to range from 1% to 8%. csic.esagrifoodscience.comresearchgate.net For instance, research on different cultivars of rose-scented geranium, such as 'Bourbon type' and 'CIM-Pawan', has shown this compound content to be between 3.8% and 6.2% and 4.3% and 5.0%, respectively. researchgate.net Another study identified this compound at a concentration of 6.2% in the essential oil of this plant. ms-editions.cl The International Organization for Standardization (ISO) 4371-2012 specifies that the essential oil of geranium should contain between 1% and 8% this compound. csic.esagrifoodscience.comresearchgate.netcsic.es

Coriandrum sativum (Coriander): In coriander, the presence and concentration of this compound can differ between the seeds and leaves. While many studies on coriander seed oil focus on its major components like linalool (B1675412) and geranyl acetate (B1210297), this compound is also present. aidic.itscispace.comresearchgate.netpan.olsztyn.plbanglajol.infobanglajol.infotandfonline.comcabidigitallibrary.orgresearchgate.net For example, one analysis of coriander seed oil did not list this compound as a major component, focusing instead on linalool (37.7%) and geranyl acetate (17.6%). banglajol.info This highlights the variability in chemical composition based on the specific plant part and geographical origin.

Table 1: Concentration of this compound in Essential Oils of Selected Plants

Plant Species Plant Part Concentration Range (%) Reference Pelargonium graveolens Aerial Parts 1.0 - 8.0 [2, 3, 5, 6] Pelargonium graveolens (cv. Bourbon type) Aerial Parts 3.8 - 6.2 researchgate.net Pelargonium graveolens (cv. CIM-Pawan) Aerial Parts 4.3 - 5.0 researchgate.net Thapsia minor Aerial Parts Not specified nih.gov Coriandrum sativum Seeds Variable, often minor cabidigitallibrary.org

Factors Influencing this compound Content in Natural Sources

The concentration of this compound in plants is not static; it is influenced by a variety of internal and external factors. frontiersin.orgcsic.es

Cultivar: Different cultivars of the same plant species can exhibit significant variations in their essential oil composition. researchgate.net For example, in Pelargonium graveolens, the 'Bourbon' and 'CIM-Pawan' cultivars show different ranges of this compound content. researchgate.netresearchgate.net Similarly, studies on numerous coriander germplasms have revealed a wide range in the content of related compounds like geranyl acetate, indicating strong genetic control over the biosynthesis of these esters. tandfonline.com

Extraction Methods: The technique used to isolate the essential oil can affect the final chemical profile. While hydrodistillation is a common method, variations in this process, such as the use of microwave assistance, can alter the relative amounts of different volatile compounds. For instance, microwave-assisted hydrodistillation of coriander was found to increase the content of less volatile components. pan.olsztyn.pl

Drying Methods: Post-harvest processing, particularly drying, can have a marked impact on the essential oil composition. A study on Pelargonium graveolens investigated the effects of different drying methods (fresh, shade-drying, sun-drying, and oven-drying) on its essential oil. The results indicated that shade-drying and oven-drying at a low temperature (30°C) were optimal for preserving the oil yield and the concentration of key components like citronellol (B86348) and geraniol (B1671447). csic.escsic.esmdpi.com While this study did not specifically report on this compound, changes in its precursors suggest a likely effect on its concentration as well. Research on palmarosa, a plant rich in geraniol and its esters, showed that sun-drying increased geraniol content while shade-drying favored a higher geranyl acetate content, illustrating the sensitivity of these compounds to post-harvest handling. worldwidejournals.com

Biochemical Pathways of this compound Biosynthesis in Plants

The formation of this compound in plants is a multi-step process that begins with the fundamental isoprenoid biosynthesis pathways.

Isoprenoid Pathway Contributions (Mevalonate Pathway, MEP Pathway)

All isoprenoids, including this compound, are derived from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.govencyclopedia.pub Plants utilize two distinct pathways to produce these precursors in different cellular compartments. oup.com

Mevalonate (B85504) (MVA) Pathway: Located in the cytosol, this pathway starts with acetyl-CoA and is a source of IPP for the synthesis of sesquiterpenes and triterpenes. encyclopedia.puboup.com

Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, the MEP pathway produces both IPP and DMAPP, which are the primary precursors for the synthesis of monoterpenes (like geraniol), diterpenes, and carotenoids. oup.comfrontiersin.org

The precursor to this compound, geraniol, is a monoterpene. Its carbon skeleton is formed in the plastids via the MEP pathway. This process involves the condensation of one molecule of DMAPP with one molecule of IPP to form geranyl diphosphate (GPP), the direct precursor to all regular monoterpenes. encyclopedia.pubfrontiersin.org

Role of Specific Enzymes in this compound Formation

The final step in the biosynthesis of this compound is the esterification of the alcohol geraniol with a formate group. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.govresearchgate.netoup.com

AATs are part of the larger BAHD superfamily of acyltransferases. frontiersin.org These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. In the case of this compound, the reaction would involve the transfer of a formyl group from formyl-CoA to geraniol. While specific AATs responsible for the formation of acetate esters like geranyl acetate have been identified and characterized in various fruits and flowers, the precise enzyme that utilizes formyl-CoA to produce this compound is less well-documented. nih.govfrontiersin.org However, the presence of various geranyl esters in plants like Pelargonium suggests the activity of AATs with broad substrate specificity or the presence of multiple, specialized AAT enzymes. researchgate.net

Ecological Role and Chemo-communication Aspects of this compound

Volatile organic compounds like this compound play a crucial role in the interactions between plants and their environment. researchgate.netmdpi.com These semiochemicals can act as signals in various ecological contexts.

This compound and related esters contribute to the floral scent of many plants, which can serve to attract pollinators. They are also involved in plant defense mechanisms, either by repelling herbivores or by attracting the natural enemies of those herbivores.

While specific studies on the ecological role of this compound are limited, the functions of the closely related compound, geranyl acetate, provide some insight. Geranyl acetate has been identified as a semiochemical in various insects, including Diptera (flies) and Hymenoptera (bees and wasps). plos.orgnih.gov It has also been found in the volatile emissions of fungi that have symbiotic relationships with bark beetles. plos.orgnih.govdiva-portal.org In one study, geranyl acetate was among the volatiles produced by the fungus Endoconidiophora rufipennis, a symbiont of bark beetles. plos.orgnih.gov Such fungal volatiles can act as important cues for insects, influencing their behavior. semiochemical.com For example, male Mediterranean fruit flies have been found to release geranyl acetate as part of their pheromone blend. researchgate.net Given the structural similarity, it is plausible that this compound plays analogous roles in mediating plant-insect and insect-insect interactions, although further research is needed to confirm its specific functions.

Environmental Fate and Degradation Studies of Geranyl Formate

Environmental Persistence and Biodegradation Pathways

The environmental persistence of geranyl formate (B1220265) is considered to be low. scbt.com It is not expected to remain in the environment for extended periods due to its susceptibility to degradation processes. scbt.com The bioaccumulation potential is also rated as low. scbt.com

While specific biodegradation studies on geranyl formate are not extensively detailed, its degradation pathway is closely linked to its hydrolysis product, geraniol (B1671447). scbt.comias.ac.in this compound is an ester that hydrolyzes in the environment to form geraniol and formic acid. scbt.com Geraniol is considered readily biodegradable, with studies showing over 90% degradation in aerobic conditions. vigon.com

The biodegradation pathway for geraniol, and by extension this compound, proceeds through several steps. It is initiated by the oxidation of geraniol to form geranial, which is then further oxidized into geranic acid. researchgate.netnih.gov This acid is then activated to its corresponding CoA ester, which serves as a convergence point for the degradation pathways of both geraniol and the related compound citronellol (B86348). ias.ac.inresearchgate.net Ultimately, further degradation follows a pathway similar to β-oxidation. ias.ac.in Some studies suggest that the degradation pathways for geraniol and another isomer, nerol, may converge at neranic acid. ias.ac.in

Table 1: Environmental Persistence Data for this compound This table is interactive. Click on the headers to sort the data.

| Parameter | Finding | Source(s) |

|---|---|---|

| Persistence: Water/Soil | LOW | scbt.com |

| Persistence: Air | No Data Available | scbt.com |

| Bioaccumulation | LOW | scbt.com |

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation plays a significant role in the environmental breakdown of this compound. These non-biological processes include hydrolysis and photolysis.

Photolysis: Monoterpenes, the class of compounds to which this compound belongs, are known to be transformed in the atmosphere through chemical reactions that take minutes to hours. nih.gov These reactions involve photolysis (degradation by sunlight) and reactions with ozone and hydroxyl radicals. nih.gov For the related compound geranyl acetate (B1210297), the atmospheric half-life is estimated to be about 2 hours based on its reaction with hydroxyl radicals and approximately 19 minutes based on its reaction with ozone. nih.gov this compound contains chemical structures (chromophores) that can absorb light at wavelengths greater than 290 nm, suggesting it may also be susceptible to direct degradation by sunlight. nih.gov

Ecotoxicological Assessments and Environmental Impact Studies